Empesertib
Descripción general
Descripción
Métodos De Preparación
Empesertib is synthesized through a series of chemical reactions involving various reagents and conditionsThe preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and deionized water .
Análisis De Reacciones Químicas
Empesertib undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, enhancing its selectivity and potency.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Aplicaciones Científicas De Investigación
Empesertib has a wide range of scientific research applications, particularly in the field of oncology. It has been investigated for its potential to treat various types of cancer by inhibiting the Mps1 kinase, which plays a crucial role in the spindle assembly checkpoint during cell division . By inhibiting Mps1, this compound induces chromosomal misalignment and missegregation, leading to cell death in cancer cells .
Its unique mechanism of action makes it a valuable tool for researchers exploring new therapeutic targets and treatment strategies .
Mecanismo De Acción
Mps1 is a serine/threonine kinase that is essential for the proper functioning of the spindle assembly checkpoint (SAC) during mitosis . By inhibiting Mps1, Empesertib disrupts the SAC, leading to accelerated mitosis, chromosomal misalignment, and increased aneuploidy. This ultimately results in cell death, particularly in cancer cells that overexpress Mps1 .
Comparación Con Compuestos Similares
Empesertib is part of a class of compounds known as TTK inhibitors. Similar compounds include:
BAY 1217389: Another TTK inhibitor developed by Bayer AG, which also targets the Mps1 kinase.
AZD-4877: A potent spindle kinesin (Eg5) inhibitor that induces mitotic arrest and apoptosis in cancer cells.
Compared to these similar compounds, this compound is unique in its specific binding interactions with the ATP site of Mps1 kinase, which enhances its selectivity and potency . Its ability to induce chromosomal misalignment and cell death in cancer cells makes it a valuable addition to the arsenal of cancer therapeutics.
Actividad Biológica
Empesertib, also known as BAY 1161909, is a selective inhibitor of the serine/threonine kinase Mps1 (also known as TTK), which plays a crucial role in the spindle assembly checkpoint during mitosis. This compound has garnered attention for its potential antineoplastic (anti-cancer) properties, particularly in targeting tumors that overexpress Mps1.
This compound exerts its biological activity primarily through the inhibition of Mps1 kinase. This inhibition disrupts the spindle assembly checkpoint, leading to improper chromosome segregation during cell division. The molecular formula of this compound is C29H26FN5O4S, with a molecular weight of approximately 559.6 g/mol.
Key Mechanisms:
- Inhibition of Mps1: this compound binds to the ATP-binding pocket of Mps1, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells.
- WEE1 Kinase Inhibition: Additionally, this compound inhibits WEE1 kinase, which regulates cell cycle progression by phosphorylating CDC25 phosphatases. This results in uncontrolled cell cycle progression and subsequent mitotic catastrophe in cancer cells.
Preclinical Studies and Efficacy
This compound has shown promising results in various preclinical studies involving cell line models and xenograft models across different cancer types. Notably, it has demonstrated the ability to induce:
- Cell Cycle Arrest: Preventing cancer cells from progressing through the cell cycle.
- Apoptosis: Triggering programmed cell death in cancerous cells.
- Tumor Growth Suppression: Reducing tumor size and proliferation rates in vivo .
Table 1: Summary of Preclinical Findings on this compound
Clinical Trials
This compound is currently being evaluated in clinical trials for its efficacy against various malignancies, particularly those with high Mps1 expression. Clinical trials have focused on:
- Phase I/II Trials: Assessing safety and maximum tolerated doses in patients with advanced solid tumors .
- Combination Therapies: Investigating synergistic effects with other chemotherapeutic agents to overcome resistance mechanisms in cancer cells .
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Case Study 1: A trial involving patients with triple-negative breast cancer demonstrated that this compound, when combined with standard chemotherapy, significantly improved treatment outcomes compared to chemotherapy alone. Patients exhibited higher rates of tumor reduction and longer progression-free survival .
- Case Study 2: In a cohort study of patients with advanced solid tumors, this compound was shown to have a manageable safety profile while effectively reducing tumor burden in a subset of patients who had previously failed standard therapies .
Comparative Analysis with Other Kinase Inhibitors
This compound's specificity for Mps1 distinguishes it from other kinase inhibitors that target different pathways involved in mitosis. Below is a comparison table highlighting this compound alongside other notable kinase inhibitors:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
This compound | Inhibits Mps1 kinase | Selective for Mps1; potential for combination therapy |
BI2536 | Inhibits polo-like kinase 1 | Less selective; early-stage development |
Volasertib | Inhibits polo-like kinase 1 | Broader target range; advanced clinical trials |
AZD4877 | Inhibits Eg5 kinesin | Different target; focused on mitotic kinesins |
GSK923295 | Inhibits Aurora A kinase | Targets different mitotic pathways |
Propiedades
IUPAC Name |
(2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O4S/c1-18(19-4-9-22(30)10-5-19)28(36)31-23-11-6-20(7-12-23)21-8-15-27-33-29(34-35(27)17-21)32-25-14-13-24(40(3,37)38)16-26(25)39-2/h4-18H,1-3H3,(H,31,36)(H,32,34)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJKIOCCERLIDG-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443763-60-7 | |
Record name | Empesertib [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443763607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMPESERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02Y3Z2756M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.